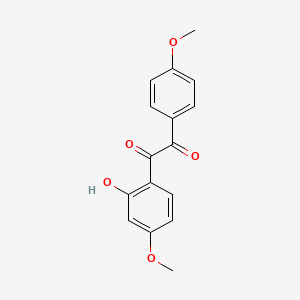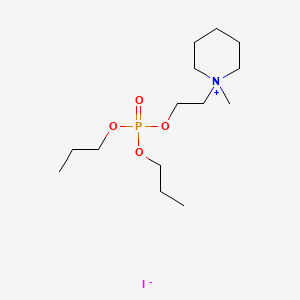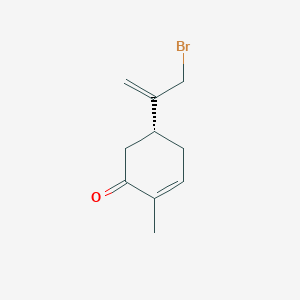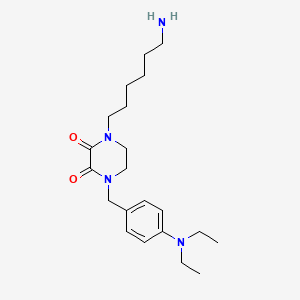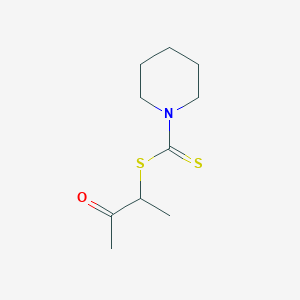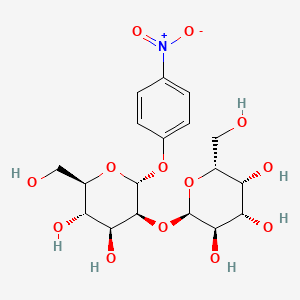![molecular formula C7H21ClOSi3 B14449220 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane CAS No. 75875-15-9](/img/structure/B14449220.png)
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound
准备方法
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control.
化学反应分析
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include nucleophiles like alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and other electronegative elements, leading to the formation of stable compounds. The pathways involved in its reactions include nucleophilic substitution, hydrolysis, and oxidation-reduction processes.
相似化合物的比较
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl chloride: Similar in structure but lacks the additional silicon atoms.
Tetramethyldisilane: Contains two silicon atoms but does not have the chlorine and trimethylsilyl groups.
Chlorotrimethylsilane: A simpler compound with only one silicon atom bonded to chlorine and three methyl groups.
The uniqueness of this compound lies in its combination of multiple silicon atoms and functional groups, which imparts distinct reactivity and properties.
属性
CAS 编号 |
75875-15-9 |
|---|---|
分子式 |
C7H21ClOSi3 |
分子量 |
240.95 g/mol |
IUPAC 名称 |
chloro-[dimethyl(trimethylsilyloxy)silyl]-dimethylsilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(6,7)11(4,5)8/h1-7H3 |
InChI 键 |
HRXTZJJDVQTCKN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


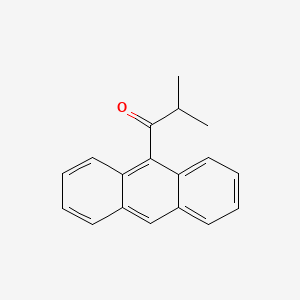
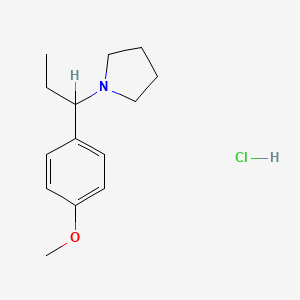
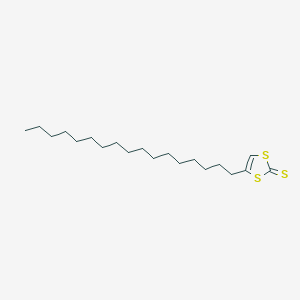

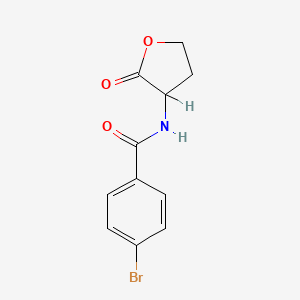
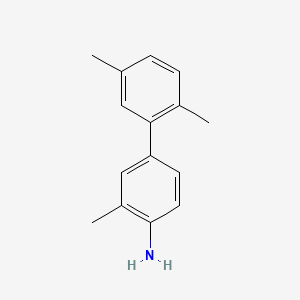
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
